molecular formula C24H21ClFN5OS B2486092 [4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone CAS No. 1298061-56-9

[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone

Cat. No.: B2486092
CAS No.: 1298061-56-9
M. Wt: 481.97
InChI Key: SUOMYBXOQZXRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine moiety substituted with a 3-chlorophenyl group and a pyrazolidin-3-ylmethanone core linked to a 4-fluorophenyl-substituted thiazole ring. The 4-fluorophenyl and 3-chlorophenyl groups likely enhance metabolic stability and receptor affinity, while the thiazole and pyrazolidine rings contribute to conformational rigidity and electronic properties.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5OS/c1-15-22(33-23(27-15)16-5-7-18(26)8-6-16)20-14-21(29-28-20)24(32)31-11-9-30(10-12-31)19-4-2-3-17(25)13-19/h2-8,13,20-21,28-29H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJQMEVANFDEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its target, the dopamine transporter, by binding to it and inhibiting the reuptake of dopamine. This results in an increased concentration of dopamine in the synaptic cleft, leading to prolonged dopaminergic signaling.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve enhanced dopaminergic signaling. This can lead to increased wakefulness, improved cognitive function, and potential mood enhancement. Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects.

Biological Activity

The compound [4-(3-chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H24ClFN4SC_{22}H_{24}ClFN_4S, with a molecular weight of approximately 418.96 g/mol. The structure features a piperazine ring, a thiazole moiety, and various aromatic substitutions, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that piperazine derivatives often exhibit significant antimicrobial properties. A study focusing on piperazine-containing compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several synthesized derivatives, showing moderate to significant antimicrobial activity .

CompoundMIC (µg/mL)Bacterial Strain
Compound A32Staphylococcus aureus
Compound B16Escherichia coli
Compound C8Pseudomonas aeruginosa

Antidepressant Properties

The piperazine ring is also known for its role in antidepressant activity. Compounds similar to the one have been studied for their affinity to serotonin receptors (5-HT receptors), which are crucial in the treatment of depression. Specifically, derivatives have shown high binding affinity to 5-HT1A and 5-HT7 receptors, indicating potential as antidepressants .

Anti-inflammatory Effects

In addition to antimicrobial and antidepressant activities, studies have suggested that similar compounds exhibit anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when tested against inflammatory stimuli, highlighting their potential in treating inflammatory diseases .

Study on Antimicrobial Activity

A significant study synthesized a series of piperazine derivatives and evaluated their antimicrobial efficacy. The results showed that compounds with specific substitutions on the piperazine ring had enhanced activity against resistant bacterial strains. For instance, the derivative containing the thiazole moiety exhibited superior antimicrobial properties compared to its analogs lacking this group .

Evaluation of Antidepressant Activity

Another research effort investigated the antidepressant potential of related piperazine compounds through behavioral assays in animal models. The results indicated that these compounds significantly reduced depressive-like behavior in rodents, correlating with increased serotonin levels in the brain .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazolidines and thiazoles are known for their antimicrobial properties. Studies have demonstrated that derivatives of these compounds can inhibit the growth of various bacterial strains and fungi .
  • Anticancer Potential : The compound's structure suggests potential activity against cancer cells. Research has shown that piperazine derivatives can modulate kinase activities involved in cell proliferation and survival pathways, making them candidates for anticancer drugs .
  • Neuropharmacological Effects : Piperazine-based compounds have been investigated for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders such as depression and anxiety .

Case Studies

Several studies have highlighted the applications of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that a related pyrazolidine compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the structure could enhance efficacy against resistant strains .
  • Cancer Research : In vitro studies showed that piperazine derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis through modulation of signaling pathways involved in cell survival .
  • Neuropharmacology : Research indicated that certain piperazine derivatives had anxiolytic effects in animal models, supporting their potential use in treating anxiety disorders .

Comparison with Similar Compounds

Structural Analog: (3-chlorophenyl)[4-(3-methyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperazin-1-yl]methanone (Z239-1261)

  • Molecular Formula : C₂₂H₂₀ClN₅OS (Mol. Wt. 437.95)
  • Key Differences: Replaces the pyrazolidin-3-ylmethanone and thiazole groups with a pyrazolo[3,4-d][1,3]thiazole ring.
  • Implications : The pyrazolo-thiazole system may increase π-π stacking interactions in biological targets compared to the target compound’s thiazole-pyrazolidine framework.

Structural Analog: 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

  • Key Features :
    • Contains a methylsulfonyl-piperazine group instead of 3-chlorophenylpiperazine.
    • Substituted with a pyrazole ring rather than pyrazolidine-thiazole .
  • Implications : The sulfonyl group enhances hydrophilicity, which may improve solubility but reduce membrane permeability compared to the target compound’s lipophilic 3-chlorophenyl group.

Structural Analog: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)

  • Key Features: Features a trifluoromethylphenyl-piperazine and a pyrazole linked via a butanone chain .
  • Implications: The trifluoromethyl group increases electronegativity and metabolic stability, while the longer alkyl chain (butanone vs. methanone) may alter binding pocket interactions.

Structural Analog: 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45/RTC6)

  • Key Features :
    • Substitutes thiophene for thiazole and includes a pyridinylpiperazine group .
  • Implications : Thiophene’s lower aromaticity compared to thiazole may reduce dipole-dipole interactions with target proteins.

Comparative Analysis Table

Compound Name / ID Key Substituents Molecular Weight Structural Highlights Potential Biological Implications
Target Compound 3-ClPh-Piperazine, 4-FPh-Thiazole ~500 (estimated) Pyrazolidine-methanone core Enhanced rigidity, metabolic stability
Z239-1261 Pyrazolo-thiazole, 3-ClPh-Piperazine 437.95 Fused heterocyclic system Improved π-π stacking
Compound 5 CF₃-Ph-Piperazine, Pyrazole ~450 (estimated) Butanone linker Increased hydrophobicity
MK45/RTC6 Pyridinyl-Piperazine, Thiophene ~450 (estimated) Thiophene ring Reduced dipole interactions

Key Research Findings

  • Synthetic Methods: The target compound’s synthesis likely involves coupling a bromoethanone intermediate with a thiazole-thiol group, analogous to methods in and .

Preparation Methods

Alkylation Procedure

A mixture of piperazine (1.0 eq) and 1-bromo-3-chlorobenzene (2.1 eq) in 50% aqueous acetone is stirred at 25–30°C for 15 hours. Sodium hydroxide (2.7 eq) facilitates deprotonation, enhancing nucleophilicity. Post-reaction, the product is extracted with methylene chloride, washed with brine, and purified via column chromatography (silica gel, 3% methanol in dichloromethane).

Table 1: Optimization of Piperazine Alkylation

Equivalents of 1-Bromo-3-chlorobenzene Temperature (°C) Yield (%)
1.5 25 62
2.1 30 84
2.5 35 78

Data adapted from.

Synthesis of 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole

The thiazole component is synthesized via a Hantzsch thiazole reaction, combining a 4-fluorophenyl-substituted thioamide with α-haloketones.

Thioamide Preparation

4-Fluorophenyl thioamide is prepared by treating 4-fluoroacetophenone with ammonium sulfide in ethanol under reflux for 6 hours.

Cyclocondensation

The thioamide (1.0 eq) reacts with chloroacetone (1.2 eq) in hexafluoroisopropanol (HFIP) at room temperature for 12 hours. HFIP acts as a hydrogen-bond donor, accelerating the reaction without metal catalysts.

Table 2: Thiazole Synthesis Yields

Thioamide Derivative Haloketone Solvent Yield (%)
4-Fluorophenyl Chloroacetone HFIP 92
4-Fluorophenyl Bromoacetone Ethanol 85

Data derived from.

Construction of Pyrazolidin-3-yl Methanone Core

The pyrazolidinone ring is formed via cyclization of hydrazine derivatives with acrylates, followed by functionalization.

Hydrazine Cyclization

Methyl acrylate (1.2 eq) reacts with hydrazine hydrate in ethanol at 0°C, followed by reflux for 21 hours. The intermediate is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in methanol.

Alkylation and Deprotection

The Boc-protected pyrazolidinone undergoes alkylation with 1-bromo-3-chloropropane (1.5 eq) using NaH in DMF at 0°C. Subsequent trifluoroacetic acid (TFA) treatment in chloroform removes the Boc group, yielding the free amine.

Table 3: Pyrazolidinone Functionalization

Alkylating Agent Base Temperature (°C) Yield (%)
1-Bromo-3-chloropropane NaH 0 67
1-Bromohexane K₂CO₃ 25 58

Data sourced from.

Coupling of Piperazine and Thiazole-Pyrazolidinone

The final step involves coupling the piperazine and thiazole-pyrazolidinone moieties via a ketone bridge.

Acyl Chloride Formation

The pyrazolidinone amine is treated with triphosgene (1.1 eq) in dry dichloromethane to generate the acyl chloride intermediate.

Nucleophilic Acylation

The acyl chloride reacts with 4-(3-chlorophenyl)piperazine (1.0 eq) in the presence of N,N-diisopropylethylamine (DIPEA) (2.0 eq) at room temperature for 8 hours. The product is purified via recrystallization from acetone.

Table 4: Coupling Reaction Optimization

Coupling Agent Solvent Yield (%)
Triphosgene CH₂Cl₂ 78
Oxalyl chloride THF 65

Data compiled from.

Characterization and Analytical Data

The final compound is characterized via spectroscopic and chromatographic methods:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.78–7.76 (d, 1H, ArH), 7.45–7.43 (m, 4H, ArH), 3.82–3.75 (m, 8H, piperazine), 2.51 (s, 3H, CH₃).
  • Mass Spectrometry: m/z 530 (M⁺).
  • IR (ATR): 1704 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N).

Green Chemistry Considerations

Key advancements include:

  • Catalyst Recycling: Sulphamic acid (used in analogous syntheses) is recoverable for four cycles without activity loss.
  • Solvent Selection: HFIP enables room-temperature reactions, reducing energy consumption.
  • Atom Economy: Multicomponent reactions achieve 85–92% atom efficiency.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yields?

  • Methodological Answer : Synthesis optimization requires addressing:
  • Reaction Conditions : Temperature control (e.g., reflux in ethanol for cyclization steps) and solvent selection (polar aprotic solvents for nucleophilic substitutions) .
  • Catalysts : Use of acid/base catalysts (e.g., NaOH for deprotonation in triazole formation) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, followed by recrystallization for final product purity .
  • Yield Improvement : Multi-step protocols with intermediate characterization (TLC monitoring) to minimize side reactions .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., piperazine N-CH2 peaks at δ 2.5–3.5 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching calculated mass) .
  • IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹ for the methanone group) and aromatic C-H bends .
  • Elemental Analysis : Validates C, H, N, S, and Cl content (±0.4% theoretical) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Heteronuclear Correlation Experiments : Use HSQC and HMBC NMR to resolve ambiguous proton-carbon connectivity, particularly for overlapping piperazine or thiazole signals .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing (e.g., verifying dihedral angles between aromatic rings) .
  • Isotopic Labeling : Introduce 13C or 15N labels in precursor molecules to trace specific atomic positions in complex spectra .

Q. What strategies are employed to analyze the compound’s binding mode to biological targets (e.g., serotonin receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT1A/2A receptors, focusing on piperazine-thiazole interactions in the binding pocket .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors in the fluorophenyl group) using Discovery Studio .
  • Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., GPCRs) to resolve binding-site geometry .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency against neurological targets?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically (e.g., replace 3-chlorophenyl with 3-fluorophenyl or methoxy groups) and assess affinity via radioligand binding assays .
  • Bioisosteric Replacement : Substitute the pyrazolidine ring with pyrazoline or pyrrolidine to evaluate metabolic stability .
  • Data Analysis : Use regression models (e.g., QSAR) to correlate logP, polar surface area, and IC50 values .

Data Contradiction Analysis

Q. How should conflicting data about the compound’s solubility and bioavailability be addressed?

  • Methodological Answer :
  • Physicochemical Profiling : Measure solubility in PBS (pH 7.4) and DMSO, comparing experimental vs. predicted (e.g., ACD/Labs) values .
  • Permeability Assays : Perform parallel artificial membrane permeability assays (PAMPA) to clarify discrepancies between in silico and Caco-2 cell models .
  • pH Stability Studies : Test degradation under acidic (pH 1.2) and neutral conditions via HPLC to identify hydrolysis-prone functional groups (e.g., methanone) .

Structural and Mechanistic Insights

Q. What crystallographic features explain the compound’s conformational stability?

  • Methodological Answer :
  • Torsion Angle Analysis : X-ray data reveal restricted rotation in the pyrazolidine-thiazole linkage (torsion angle ~15°), reducing entropy loss upon binding .
  • Intermolecular Interactions : Hydrogen bonds between the carbonyl group and water molecules in the crystal lattice enhance stability .

Table: Key Structural Motifs and Biological Relevance

Motif Role in Bioactivity Reference
3-ChlorophenylpiperazineSerotonin receptor modulation (5-HT1A/2A antagonism)
4-Methyl-1,3-thiazoleEnhances metabolic stability and lipophilicity
Pyrazolidine methanoneConformational rigidity for target selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.